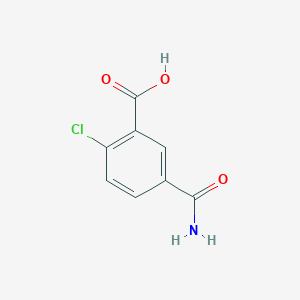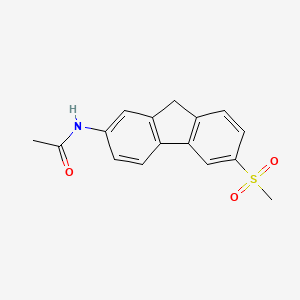
N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorenyl group attached to an acetamide moiety, with a methylsulfonyl substituent at the 6-position of the fluorenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methylsulfonylfluorene.
Acetylation: The 6-methylsulfonylfluorene is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions: N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the fluorenyl ring or the acetamide moiety.
Substitution: Electrophilic substitution reactions can occur at the fluorenyl ring, especially at positions ortho and para to the methylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced fluorenyl or acetamide derivatives.
Substitution: Halogenated or nitrated fluorenyl compounds.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide can be compared with other fluorenyl derivatives and acetamide compounds:
Similar Compounds:
Uniqueness:
- The presence of the methylsulfonyl group at the 6-position of the fluorenyl ring imparts unique electronic and steric properties, distinguishing it from other fluorenyl derivatives.
- Its specific substitution pattern can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
22010-74-8 |
|---|---|
Molecular Formula |
C16H15NO3S |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C16H15NO3S/c1-10(18)17-13-4-6-15-12(8-13)7-11-3-5-14(9-16(11)15)21(2,19)20/h3-6,8-9H,7H2,1-2H3,(H,17,18) |
InChI Key |
MOSYXNHBDNAOLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC(=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


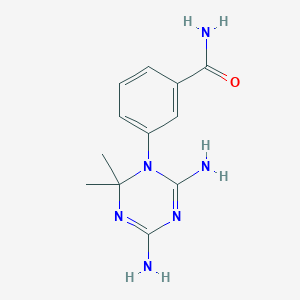
![1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one](/img/structure/B13126560.png)

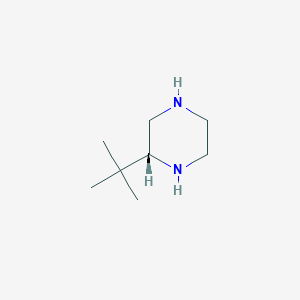
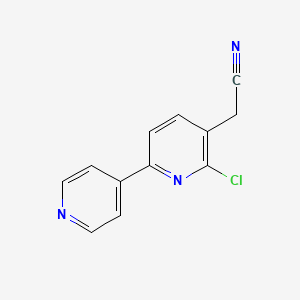

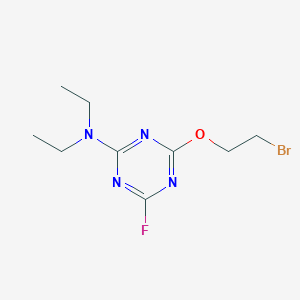


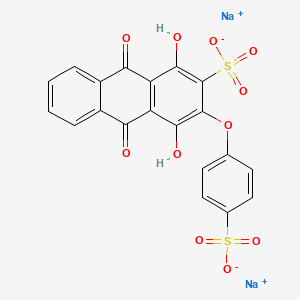
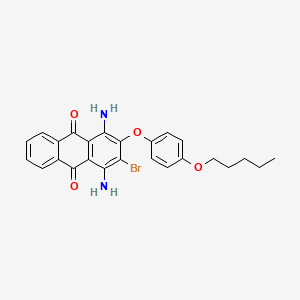
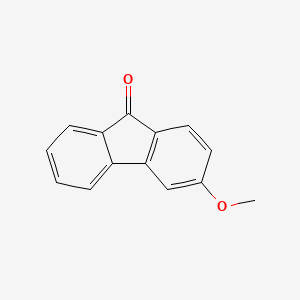
![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)
